molecular formula C23H26N2O4S B2723158 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034472-96-1

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2723158
CAS No.: 2034472-96-1
M. Wt: 426.53
InChI Key: FHVWEQNFSQZNGI-UHFFFAOYSA-N
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Description

N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic propanamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a cyclopropanecarbonyl group and a methylsulfonylphenyl moiety.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-30(28,29)21-9-2-16(3-10-21)4-11-22(26)24-20-8-7-17-12-13-25(15-19(17)14-20)23(27)18-5-6-18/h2-3,7-10,14,18H,4-6,11-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVWEQNFSQZNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and specific mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C30H32N2O4C_{30}H_{32}N_2O_4 with a molecular weight of approximately 488.58 g/mol. The compound features a complex structure that includes a tetrahydroisoquinoline moiety and a methylsulfonyl phenyl group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The cyclopropanecarbonyl group is introduced to enhance the pharmacological profile of the resulting compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds derived from the same structural framework. For instance, compounds similar to this compound have shown potent activity against various bacterial strains including MRSA, E. coli, K. pneumoniae, and P. aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate strong antibacterial effects, with some exhibiting growth inhibition rates exceeding 85% against resistant strains .

COX Inhibition and Anti-inflammatory Effects

The compound has also been evaluated for its potential as a COX inhibitor. A study reported that related compounds demonstrated selective inhibition of COX-2 over COX-1, which is critical for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) for certain derivatives was significantly higher than that of traditional NSAIDs like indomethacin .

CompoundCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)Selectivity Index
Indomethacin0.0390.490.079
Compound 7a10.320.1193.81
Compound 7g7.900.2039.50

Cytotoxicity Studies

Safety assessments showed that several derivatives were non-toxic to human cells at therapeutic doses, indicating a favorable safety profile for further development . Compounds were tested against human embryonic kidney cells to evaluate cytotoxic effects, ensuring that therapeutic doses remain within safe limits.

Case Studies

  • Antibacterial Efficacy : A case study involving the testing of various derivatives against MRSA demonstrated that certain compounds achieved over 90% inhibition at low concentrations (MIC values ranging from 0.1 to 10 µg/mL). This suggests potential for clinical applications in treating resistant bacterial infections .
  • Inflammation Models : In vivo models assessing inflammation indicated that the compound exhibited significant anti-inflammatory activity comparable to established treatments like celecoxib while maintaining a lower risk of adverse effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related propanamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Applications/Source
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide Not provided Not provided Cyclopropanecarbonyl, tetrahydroisoquinoline, methylsulfonylphenyl, propanamide Hypothesized pharmacological use (structural inference)
N-(3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide (2k) C29H33ClF2N4O 526.23 Chloroquinoline, piperazine, difluorocyclohexane, propanamide Research compound (synthetic intermediate or bioactive agent; no specific application stated)
N-(3,4-Dichlorophenyl)propanamide (Propanil) C9H9Cl2NO 218.08 Dichlorophenyl, propanamide Herbicide (agricultural use)
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C17H16FN5O2 341.34 Fluorophenyl, methoxyphenyl, tetrazole, propanamide Supplier-listed compound (potential therapeutic or agrochemical candidate; no explicit use given)

Key Structural and Functional Insights:

Cyclopropane vs. The latter’s higher molecular weight (526.23 vs. ~341–526 for others) suggests enhanced lipophilicity, which may influence bioavailability .

Methylsulfonylphenyl vs. Dichlorophenyl (Propanil) :
Propanil’s dichlorophenyl group is optimized for herbicidal activity via lipid membrane disruption, whereas the target compound’s methylsulfonylphenyl group offers polar surface area for targeted protein interactions (e.g., kinase inhibition) .

Tetrahydroisoquinoline vs. Tetrazole (Compound in ): The tetrahydroisoquinoline core in the target compound may confer affinity for central nervous system (CNS) targets, contrasting with the tetrazole ring in the fluorophenyl derivative, which is often utilized as a bioisostere for carboxylic acids to improve solubility .

Research Findings and Hypotheses

  • Target Selectivity: Cyclopropanecarbonyl and tetrahydroisoquinoline motifs are prevalent in protease or kinase inhibitors, suggesting possible applications in oncology or inflammation .
  • Synthetic Challenges: The steric bulk of the tetrahydroisoquinoline scaffold may complicate synthesis compared to simpler propanamides like Propanil, requiring advanced coupling strategies .

Preparation Methods

Synthesis of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold forms the foundational structure of the target compound. A widely adopted method involves the cyclization of β-phenylethylamine derivatives under acidic or dehydrating conditions.

Cyclization of N-Acyl-β-Phenylethylamine Precursors

In a representative procedure, N-acyl-β-phenylethylamine is treated with phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) at elevated temperatures (80–120°C) to induce cyclodehydration. For example, the synthesis of 6-benzyl-1-(cyclobutanecarbonyl)-2,3-dihydroquinolin-4(1H)-one involves refluxing the precursor in anhydrous tetrahydrofuran (THF) with titanium(IV) ethoxide (Ti(OEt)₄) and sodium borohydride (NaBH₄), yielding the tetrahydroisoquinoline core in 99% efficiency.

Table 1: Cyclization Conditions for Tetrahydroisoquinoline Formation
Precursor Reagent System Temperature (°C) Time (h) Yield (%)
N-Acyl-β-phenylethylamine Ti(OEt)₄, NaBH₄, THF 70–75 16–48 82–99
N-Benzyl-β-phenylethylamine PPA, CH₂Cl₂ 80 12 75

Synthesis of 3-(4-(Methylsulfonyl)Phenyl)Propanamide

The 4-(methylsulfonyl)phenyl group is introduced through a Friedel-Crafts acylation or nucleophilic aromatic substitution. A method derived from Etoricoxib synthesis involves the use of 4-(methylsulfonyl)acetophenone as a key intermediate.

Coupling with Propanamide

The propanamide side chain is installed via a two-step process:

  • Knoevenagel Condensation : 4-(Methylsulfonyl)acetophenone reacts with malononitrile in the presence of ammonium acetate to form the α,β-unsaturated nitrile.
  • Hydrolysis and Amidation : The nitrile is hydrolyzed to the carboxylic acid using HCl, followed by coupling with 7-amino-2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinoline using EDCI/HOBt.
Table 3: Reaction Parameters for Propanamide Synthesis
Step Reagents Temperature (°C) Time (h) Yield (%)
Knoevenagel Condensation NH₄OAc, EtOH 80 6 65
Hydrolysis 6M HCl, reflux 100 4 89
Amidation EDCI, HOBt, DMF 25 24 75

Final Coupling and Purification

The tetrahydroisoquinoline intermediate and propanamide derivative are coupled under Mitsunobu or peptide coupling conditions. A preferred method uses HATU as the coupling agent in dimethylformamide (DMF).

HATU-Mediated Amide Bond Formation

To a solution of 2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine (1.0 equiv) and 3-(4-(methylsulfonyl)phenyl)propanoic acid (1.2 equiv) in DMF, HATU (1.5 equiv) and DIPEA (3.0 equiv) are added. The reaction is stirred at 25°C for 12 hours, followed by extraction with ethyl acetate and purification via reverse-phase HPLC.

Table 4: Coupling Reaction Performance
Coupling Agent Solvent Base Temperature (°C) Yield (%)
HATU DMF DIPEA 25 88
EDCI/HOBt DCM TEA 25 72

Analytical Characterization

The final product is characterized by NMR, HPLC, and mass spectrometry. Key spectral data include:

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.85 (d, J = 8.7 Hz, 2H, ArH), 3.98 (s, 2H, CH₂CO), 2.72 (t, J = 6.2 Hz, 2H, CH₂N), 1.20 (m, 1H, cyclopropane CH).
  • HPLC Purity : 96.31% (C18 column, 70:30 MeCN/H₂O).

Q & A

Q. What are the key synthetic challenges in preparing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how are they addressed methodologically?

The synthesis involves multi-step organic reactions, including:

  • Cyclopropanecarbonyl group introduction : Requires precise control of reaction temperature (0–5°C) and anhydrous conditions to avoid ring-opening side reactions .
  • Sulfonamide coupling : Optimized using coupling agents like EDC/HOBt in DMF, with monitoring via TLC to ensure completion .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves >95% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the tetrahydroisoquinoline backbone and methylsulfonyl group integration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 483.18 vs. calculated 483.17 for C25_{25}H25_{25}N2_2O4_4S) .
  • X-ray crystallography (if available): Resolves stereochemistry of the cyclopropane moiety .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates, with IC50_{50} determination via dose-response curves .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent modification : Systematically vary the cyclopropanecarbonyl group (e.g., replacing cyclopropane with spirocyclic analogs) and assess potency shifts .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonamide -SO2_2 group) .
  • Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or pkCSM tools estimate permeability (e.g., Caco-2 cell model), metabolic stability (CYP450 isoforms), and toxicity (hERG inhibition) .
  • Molecular dynamics simulations : GROMACS evaluates binding stability in target proteins over 100-ns trajectories .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Validation experiments : Re-test compound batches for purity (>95% via HPLC) and confirm assay conditions (e.g., buffer pH, DMSO concentration ≤0.1%) .
  • Free-energy perturbation (FEP) : Quantify binding affinity differences when structural analogs show unexpected activity .

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